

A Technical Guide to the Physical Properties of Psicofuranose Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	Psicofuranose					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a molecule of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products. Understanding the solid-state properties of **psicofuranose** and its derivatives is crucial for their synthesis, purification, formulation, and biological activity assessment. This technical guide provides a comprehensive overview of the known physical properties of **psicofuranose** crystals and related compounds, with a focus on crystallographic data, thermal properties, and solubility. Detailed experimental protocols for crystallization and characterization are also presented, alongside visualizations of key structural relationships and experimental workflows to aid in research and development.

Introduction

D-Psicose (D-allulose) is a C-3 epimer of D-fructose and exists in solution as an equilibrium mixture of five tautomers: α - and β -psicofuranose, α - and β -psicopyranose, and a linear keto form. While D-psicose itself crystallizes in the β -D-pyranose form, the **psicofuranose** ring is a key structural motif in several nucleoside antibiotics, such as psicofuranine (angustmycin C) and angustmycin A. The unique stereochemistry of the **psicofuranose** moiety contributes significantly to the biological activity of these compounds. Consequently, a thorough understanding of the physical properties of **psicofuranose**-containing crystals is essential for the development of new therapeutic agents.



This guide consolidates available data on the crystal structure and other physical characteristics of **psicofuranose** and its derivatives. It is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of these important carbohydrate molecules.

Crystallographic Properties

The crystal structures of several **psicofuranose**-containing molecules have been determined by single-crystal X-ray diffraction. This technique provides precise information about the unit cell dimensions, space group, and the three-dimensional arrangement of atoms within the crystal lattice. While data on pure, unsubstituted **psicofuranose** crystals is limited, a number of derivatives have been characterized.

Table 1: Crystallographic Data for **Psicofuranose** Derivatives and Related Compounds



Com poun d	Form ula	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	Ref.
1,2:3, 4-Di- O- isopro pylide ne-β- D- psicof urano se	C12H2 0O6	Mono clinic	P21	6.035 (1)	13.33 9(2)	8.012 (1)	90	108.7 8(2)	90	[1]
6- Deox y-α-L- psicof urano se	C ₆ H ₁₂ O ₅	Ortho rhom bic	P2121 21	5.869 (2)	10.51 8(3)	12.28 1(3)	90	90	90	[2]
α-D- Gluco pyran osyl β-D- psicof urano side	C12H2 2O11	Mono clinic	P21	10.58 1(1)	8.854 (1)	7.957 (1)	90	107.1 3(1)	90	[3]
α-D- Galac topyr anosy I β-D- psicof	C12H2 2O11	Ortho rhom bic	P2121 21	8.410 (1)	12.39 4(1)	14.54 2(1)	90	90	90	[3]



urano side

Thermal Properties and Solubility

The thermal behavior and solubility of a crystalline compound are critical parameters for its handling, purification, and formulation. Data for **psicofuranose** itself is sparse, with most available information pertaining to its parent sugar, D-psicose.

Table 2: Thermal and Solubility Data for D-Psicose

Property	Value	Conditions	Ref.
Melting Point	96 °C	Crystalline β-D- psicopyranose	[4]
Aqueous Solubility	291 g / 100 g H ₂ O	25 °C	[4]
Aqueous Solubility	489 g / 100 g H ₂ O	50 °C	[4]

It is important to note that the solubility of D-psicose reflects the equilibrium of its various isomers in solution, not just the **psicofuranose** form. The solubility of **psicofuranose** derivatives in organic solvents can vary greatly depending on the protecting groups used. For instance, some protected **psicofuranose** derivatives have been noted to have low solubility in various common organic solvents, which can present challenges in their synthesis and purification.[5][6]

Experimental Protocols Crystallization of Psicofuranose Derivatives

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a generalized protocol synthesized from methodologies reported for **psicofuranose** derivatives.

Objective: To obtain single crystals of a protected **psicofuranose** derivative suitable for X-ray crystallography.



Materials:

- Purified psicofuranose derivative
- A range of crystallization solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane)
- Glass vials or small beakers
- Parafilm or vial caps
- Microscope

Methodology:

- · Solvent Screening:
 - Dissolve a small amount of the purified compound in a good solvent (e.g., ethyl acetate, dichloromethane) at room temperature.
 - Slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.
 - Gently warm the solution until it becomes clear again.
 - Allow the solution to cool slowly to room temperature.
- Slow Evaporation:
 - Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.
 - Transfer the solution to a clean vial.
 - Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation
 of the solvent.
 - Store the vial in a vibration-free environment at a constant temperature.



• Vapor Diffusion:

- Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir of a precipitant solution (a solvent in which the compound is less soluble).
- Sitting Drop: Place a drop of the concentrated solution in a crystallization well, separate from a larger reservoir of the precipitant solution. Seal the well.

Crystal Harvesting:

- Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a cryoloop or a small spatula.
- Wash the crystals with a small amount of a cold, poor solvent to remove any residual impurities.
- Mount the crystal on a goniometer head for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a **psicofuranose** derivative.

Objective: To elucidate the three-dimensional atomic structure of a single crystal.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
- Cryosystem for low-temperature data collection.

Methodology:

 Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.



- Crystal Screening and Unit Cell Determination:
 - Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
 - Expose the crystal to the X-ray beam and collect a series of diffraction images at different orientations.
 - Index the diffraction spots to determine the unit cell parameters and the Bravais lattice.

Data Collection:

- Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
- Integrate the intensities of the diffraction spots.

Data Reduction:

- Apply corrections for Lorentz and polarization effects, absorption, and crystal decay.
- Merge equivalent reflections to generate a unique set of structure factors.

• Structure Solution and Refinement:

- Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.

Structure Validation:

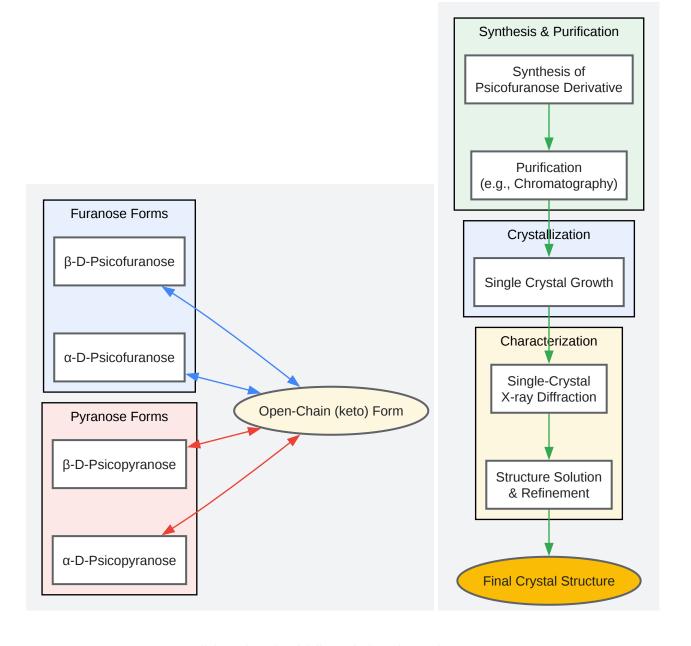
- Check the final structure for geometric consistency and for any missed symmetry elements.
- Generate a final crystallographic information file (CIF) for publication and deposition in a crystallographic database.



Visualizations

Tautomeric Equilibrium of D-Psicose in Solution

In aqueous solution, D-psicose exists as a dynamic equilibrium between its open-chain and cyclic furanose and pyranose forms. The **psicofuranose** forms are key intermediates in this equilibrium.



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- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Psicofuranose Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8254897#physical-properties-of-psicofuranose-crystals]

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